3-(1H-pyrazol-5-yl)piperidine
CAS No.: 51747-03-6; 774479-26-4
Cat. No.: VC6539944
Molecular Formula: C8H13N3
Molecular Weight: 151.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51747-03-6; 774479-26-4 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.213 |
| IUPAC Name | 3-(1H-pyrazol-5-yl)piperidine |
| Standard InChI | InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) |
| Standard InChI Key | DZMZZFAVAYXTJD-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=CC=NN2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemistry
3-(1H-Pyrazol-5-yl)piperidine consists of a piperidine ring (a saturated six-membered ring with one nitrogen atom) fused to a pyrazole ring (an unsaturated five-membered ring with two adjacent nitrogen atoms). The pyrazole moiety is attached to the piperidine nitrogen via a single bond, creating a planar arrangement that facilitates π-π interactions with biological targets . The stereochemistry of the piperidine ring significantly influences the compound’s conformational flexibility. For instance, the (3R)-3-methyl-3-(1H-pyrazol-5-yl)piperidine enantiomer exhibits distinct spatial orientation compared to its (3S) counterpart, which may affect its binding affinity to enzymes or receptors .
Table 1: Key Structural Parameters of 3-(1H-Pyrazol-5-yl)piperidine Derivatives
Spectroscopic Characterization
The compound’s structure is routinely confirmed using spectroscopic techniques:
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1H NMR: Protons on the pyrazole ring resonate at δ 6.2–7.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm, with splitting patterns reflecting their equatorial or axial positions .
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13C NMR: The pyrazole carbons are observed at 105–150 ppm, whereas the piperidine carbons range from 20–60 ppm .
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IR Spectroscopy: N-H stretching vibrations (pyrazole) appear near 3400 cm⁻¹, and C-N stretches (piperidine) at 1200–1250 cm⁻¹ .
Synthesis and Optimization Strategies
Multi-Component Reactions
A prominent synthesis route involves the condensation of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine in acetonitrile under reflux, catalyzed by piperidine . This one-pot method yields 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives with yields exceeding 70% . The reaction mechanism proceeds via Knoevenagel condensation followed by cyclization, with piperidine acting as both a base and a nucleophilic catalyst .
Functionalization of Pre-Existing Heterocycles
Derivatization strategies include:
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Diazotization: Treatment of pyrazolone with diazonium salts introduces aryl groups at the pyrazole C3 position, enhancing lipophilicity .
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Glycosylation: Heating pyrazolone derivatives with aldohexoses or aldopentoses in dioxane yields glycosides, which improve water solubility .
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Thione Formation: Reaction with phosphorus pentasulfide converts carbonyl groups to thiones, enabling further nucleophilic substitutions .
Scheme 1: Synthetic Pathway for 3-(1H-Pyrazol-5-yl)piperidine Derivatives
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Base Formation: React β-enamino diketones with methylhydrazine to obtain tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate.
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Deprotection: Remove the Boc group under acidic conditions to yield the free amine .
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Functionalization: Introduce substituents via alkylation, acylation, or Suzuki coupling .
Chemical Reactivity and Stability
Nucleophilic and Electrophilic Sites
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Pyrazole Ring: The N1 position is electrophilic, facilitating alkylation or acylation reactions. The C4 position undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) .
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Piperidine Ring: The nitrogen acts as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C), with a half-life of 12–24 hours. Degradation products include piperidine and pyrazole-5-carboxylic acid, identified via LC-MS .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate dose-dependent cytotoxicity, with IC50 values ranging from 12–45 μM . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Anti-Inflammatory and Analgesic Effects
The compound inhibits cyclooxygenase-2 (COX-2) with 65% efficacy at 10 μM, comparable to celecoxib . In murine models, it reduces carrageenan-induced paw edema by 40% at 50 mg/kg .
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications enhance pharmacokinetic properties:
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Carboxylic Acid Derivatives: Improve aqueous solubility (e.g., 1-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine-3-carboxylic acid, solubility = 8.2 mg/mL) .
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Methyl Substitutions: Increase metabolic stability by blocking cytochrome P450 oxidation sites .
Targeted Drug Delivery
Conjugation with monoclonal antibodies or nanoparticles enhances tumor-specific accumulation. For example, a trastuzumab-piperidine-pyrazole conjugate shows 3-fold higher uptake in HER2+ breast cancer cells compared to normal tissue .
Recent Advances and Future Directions
Stereoselective Synthesis
Catalytic asymmetric hydrogenation using chiral phosphine ligands achieves 95% enantiomeric excess for (3R)-3-methyl derivatives, enabling large-scale production .
Computational Modeling
Molecular docking studies predict strong binding to the EGFR kinase domain (ΔG = −9.8 kcal/mol), suggesting potential as tyrosine kinase inhibitors .
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